molecular formula C6HF3LiN4 B3178746 lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile CAS No. 761441-54-7

lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

Cat. No.: B3178746
CAS No.: 761441-54-7
M. Wt: 193.1 g/mol
InChI Key: XKLXIRVJABJBLQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide plays a crucial role in biochemical reactions, particularly as a catalyst in organic synthesis. It is commonly used to promote the addition reactions of cyano groups and the substitution reactions of halogenated alkyl groups . The compound interacts with various enzymes and proteins, facilitating these reactions by stabilizing transition states and lowering activation energies. These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby altering signal transduction pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It binds to the active sites of enzymes, either blocking substrate access or stabilizing the enzyme-substrate complex. This binding can lead to changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without adverse effects.

Metabolic Pathways

Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/C6HF3N4.Li/c7-6(8,9)5-12-3(1-10)4(2-11)13-5;/h(H,12,13);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLXIRVJABJBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].C(#N)C1=C(N=C(N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3LiN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761441-54-7
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-, lithium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761441-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 2
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 3
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 4
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 5
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile
Reactant of Route 6
lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

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